molecular formula C12H17N3O2S B5578110 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

カタログ番号: B5578110
分子量: 267.35 g/mol
InChIキー: DWYBOUZQKBFJEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, also known as MTODS, is a heterocyclic compound that has shown potential in various scientific research applications. It is a spirocyclic compound that contains a thiazole ring, an oxazolidine ring, and a diazaspiro ring. This compound was first synthesized in 2015 and has since gained attention due to its unique structure and potential biological activities.

科学的研究の応用

Synthesis and Antihypertensive Activity

The compound 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones synthesized for their potential antihypertensive effects. These compounds have been screened for their activity as antihypertensive agents, with specific substitutions at the 8 position showing significant activity in spontaneous hypertensive rats. Some derivatives were designed as mixed alpha- and beta-adrenergic receptor blockers, although their efficacy as beta-blockers was not confirmed. They were found to act as alpha-adrenergic blockers, with different compounds showing a preference for either alpha 1 or alpha 2 adrenoceptor antagonism. This research highlights the compound's role in exploring new antihypertensive agents and understanding the mechanisms of alpha-adrenergic antagonism (Caroon et al., 1981).

Anticancer and Antidiabetic Applications

Another area of research has involved the development of spirothiazolidine analogs, including compounds related to this compound, for potential anticancer and antidiabetic applications. These studies have led to the identification of compounds with significant activity against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives have shown promising results as inhibitors of alpha-amylase and alpha-glucosidase, indicating their potential in diabetes management (Flefel et al., 2019).

特性

IUPAC Name

3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-9-12(17-11(14)16)2-5-15(6-3-12)8-10-13-4-7-18-10/h4,7H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYBOUZQKBFJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)CC3=NC=CS3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。